molecular formula C16H11N3O B1668552 2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one CAS No. 77779-60-3

2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one

Cat. No.: B1668552
CAS No.: 77779-60-3
M. Wt: 261.28 g/mol
InChI Key: XTYGFVVANLMBHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGS-8216 involves several key steps:

    Condensation of Aniline with Diethyl Ethoxymethylenemalonate: Aniline reacts with diethyl ethoxymethylenemalonate by heating at 90°C to form diethyl anilinomethylenemalonate.

    Cyclization to Ethyl 4-Hydroxyquinoline-3-Carboxylate: The intermediate is then cyclized by heating at 240°C in diphenyl ether-biphenyl to produce ethyl 4-hydroxyquinoline-3-carboxylate.

    Reaction with Phosphorus Oxychloride: The product is treated with hot phosphorus oxychloride to yield ethyl 4-chloro-quinoline-3-carboxylate.

    Cyclization with Phenylhydrazine: Finally, the compound is cyclized with phenylhydrazine by heating at 105°C in xylene.

Industrial Production Methods

While specific industrial production methods for CGS-8216 are not extensively documented, the synthetic route described above can be adapted for large-scale production with appropriate scaling of reaction conditions and optimization of yields.

Chemical Reactions Analysis

Types of Reactions

CGS-8216 undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the quinoline ring.

    Cyclization Reactions: As seen in its synthesis, CGS-8216 can undergo cyclization reactions to form its characteristic pyrazoloquinoline structure.

Common Reagents and Conditions

    Phosphorus Oxychloride: Used for chlorination reactions.

    Phenylhydrazine: Utilized in cyclization reactions to form the pyrazoloquinoline core.

Major Products

The primary product of these reactions is CGS-8216 itself, with potential for various substituted derivatives depending on the specific reagents and conditions used.

Mechanism of Action

CGS-8216 acts as a benzodiazepine receptor antagonist. It binds to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor, inhibiting the effects of benzodiazepines. This action leads to its anxiolytic and proconvulsant properties .

Properties

CAS No.

77779-60-3

Molecular Formula

C16H11N3O

Molecular Weight

261.28 g/mol

IUPAC Name

2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C16H11N3O/c20-16-13-10-17-14-9-5-4-8-12(14)15(13)18-19(16)11-6-2-1-3-7-11/h1-10,18H

InChI Key

XTYGFVVANLMBHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-phenylpyrazolo(4,3-c)quinolin-3(5H)-one
CGS 8216
CGS-8216

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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